molecular formula C15H18BF3KNO3 B7981945 Potassium [3-(Ethyl-3'-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate

Potassium [3-(Ethyl-3'-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate

Cat. No.: B7981945
M. Wt: 367.21 g/mol
InChI Key: LYEIDZWIPSUOHA-UHFFFAOYSA-N
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Description

Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate is a chemical compound used primarily in the field of organic chemistry. It is a trifluoroborate salt, which is known for its stability and utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valuable for its role in forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium trifluoroborate. The process generally requires the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under inert conditions, often at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate.

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of biologically active compounds, including potential drug candidates.

    Medicine: Utilized in the synthesis of pharmaceuticals, especially those requiring precise structural modifications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism by which Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate exerts its effects is through the Suzuki-Miyaura coupling reaction. In this process, the compound acts as a boron reagent, facilitating the transfer of an aryl or vinyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic molecules. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Potassium [3-(Ethyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:

    Potassium phenyltrifluoroborate: Another trifluoroborate salt used in similar reactions but with different reactivity profiles.

    Potassium [3-(Methyl-3’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate: A closely related compound with a methyl group instead of an ethyl group, leading to slightly different chemical properties.

    Potassium [3-(Ethyl-4’-piperidinecarboxylate-1-carbonyl)phenyl]trifluoroborate: Similar structure but with a different substitution pattern on the piperidine ring.

These compounds share similar applications but differ in their reactivity and the specific conditions required for their use.

Properties

IUPAC Name

potassium;[3-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3NO3.K/c1-2-23-15(22)12-6-4-8-20(10-12)14(21)11-5-3-7-13(9-11)16(17,18)19;/h3,5,7,9,12H,2,4,6,8,10H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEIDZWIPSUOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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